Nonacosadiene (7Z,11Z)

Descripción general

Descripción

Unsaturated cuticular hydrocarbons serve as pheromones in insects. In D. melanogaster, these hydrocarbons are sexually dimorphic in both their occurrence and their effects. 7(Z),11(Z)-Nonacosadiene is a cuticular pheromone in female fruit flies that stimulates male courtship behavior. The biosynthesis of this C29 diene appears to be mediated by an elongase with female-based expression.

Mecanismo De Acción

Target of Action

Nonacosadiene (7Z,11Z) is primarily a pheromone of the fruit fly species, Drosophila melanogaster . Pheromones are chemical substances produced and released into the environment by an animal, especially a mammal or an insect, affecting the behavior or physiology of others of its species.

Mode of Action

Nonacosadiene (7Z,11Z) acts as an aphrodisiac pheromone . It is a cuticular pheromone in female fruit flies that stimulates male courtship behavior . This interaction between the pheromone and its target (male fruit flies) leads to changes in the behavior of the target, specifically an increase in courtship behavior.

Biochemical Pathways

The biosynthesis of Nonacosadiene (7Z,11Z) is mediated by an elongase with female-based expression . Elongases are enzymes that catalyze the elongation of fatty acids, and in this case, they contribute to the production of this specific pheromone. The loss of the fatty acid elongase “Bond” eliminates the male sex pheromone .

Result of Action

The primary result of the action of Nonacosadiene (7Z,11Z) is the stimulation of male courtship behavior in Drosophila melanogaster . This means that the presence of this pheromone, produced by females, increases the likelihood of males engaging in behaviors that are part of the courtship and mating process.

Análisis Bioquímico

Biochemical Properties

Nonacosadiene (7Z,11Z) interacts with various enzymes and proteins within the fruit fly. It is a product of the fatty acid elongase enzyme, Bond . The loss of this enzyme eliminates the male sex pheromone, severely suppressing male fertility . Nonacosadiene (7Z,11Z) is also associated with the desaturases Desat1, Desat2, and DesatF, which place double bonds at distinct positions in the hydrocarbon backbone of the female aphrodisiacs .

Cellular Effects

Nonacosadiene (7Z,11Z) has profound effects on various types of cells and cellular processes within the fruit fly. It influences cell function by acting as a pheromone, affecting mating behavior

Molecular Mechanism

The molecular mechanism of Nonacosadiene (7Z,11Z) involves its interaction with various biomolecules. It binds with specific enzymes, leading to changes in gene expression and enzyme activation or inhibition . For instance, the loss of the Bond enzyme, which is involved in the synthesis of Nonacosadiene (7Z,11Z), leads to a significant decrease in male fertility .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in long-term processes such as mating behavior in fruit flies

Dosage Effects in Animal Models

It is known that the compound plays a crucial role in the mating behavior of fruit flies .

Metabolic Pathways

Nonacosadiene (7Z,11Z) is involved in several metabolic pathways within the fruit fly. It is a product of the fatty acid elongase enzyme, Bond . The compound is also associated with the desaturases Desat1, Desat2, and DesatF .

Actividad Biológica

Nonacosadiene (7Z,11Z) is a long-chain hydrocarbon that has garnered attention in biological research due to its various roles as a pheromone in the animal kingdom, particularly in insects. This article delves into the biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

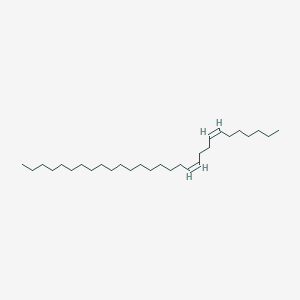

Nonacosadiene (7Z,11Z) is characterized by its long carbon chain, specifically containing 29 carbon atoms with double bonds at the 7th and 11th positions. Its molecular formula is , and it belongs to a class of compounds known as cuticular hydrocarbons (CHCs), which are crucial for various biological functions in insects.

Pheromonal Activity

- In Drosophila melanogaster : Nonacosadiene plays a significant role as a pheromone in fruit flies. It has been shown to influence mating behaviors and reproductive success. Research indicates that male Drosophila utilize nonacosadiene to attract females and deter rival males, thereby enhancing their reproductive fitness .

- Chemical Masking : In addition to mating cues, nonacosadiene contributes to the chemical masking of eggs laid by Drosophila. The presence of this compound on the eggshell helps prevent cannibalism by larvae, showcasing its protective role in early development stages .

- Detection Mechanisms : The detection of nonacosadiene involves specialized sensory neurons in Drosophila. Studies have identified specific receptors that respond to this hydrocarbon, facilitating behavioral responses such as courtship and aggression .

Case Study: Pheromone Processing in Drosophila

A comprehensive study investigated how nonacosadiene interacts with other pheromonal signals in Drosophila. The research utilized mass spectrometry and behavioral assays to analyze the effects of nonacosadiene on mating preferences among different genotypes of fruit flies.

- Findings :

- Males perfumed with nonacosadiene displayed increased courtship behavior.

- Females showed a preference for males emitting higher concentrations of nonacosadiene, indicating its effectiveness as a sexual attractant.

| Parameter | Control Group | Nonacosadiene Group | Statistical Significance |

|---|---|---|---|

| Courtship Duration (s) | 12 ± 3 | 25 ± 5 | p < 0.01 |

| Female Preference (%) | 40% | 75% | p < 0.05 |

The biological activity of nonacosadiene can be attributed to its interaction with specific receptors in the olfactory system of insects. Research has identified that:

- The ppk23 channel is critical for the detection of nonacosadiene, linking it to behavioral responses such as mating and aggression .

- Inhibition studies suggest that the presence of competing odors can modulate the sensitivity to nonacosadiene, highlighting its role within a complex pheromonal communication network .

Aplicaciones Científicas De Investigación

Chemical Ecology

Pheromone Functionality

Nonacosadiene serves as a sex pheromone in Drosophila, influencing mating behaviors and reproductive success. Research indicates that male flies produce higher levels of nonacosadiene and related hydrocarbons, which play a crucial role in attracting females and deterring rival males. For instance, studies have shown that the presence of nonacosadiene in male frass (fly feces) enhances female attraction and facilitates aggregation behavior among flies .

Behavioral Studies

In behavioral assays, virgin female Drosophila were found to preferentially respond to males emitting nonacosadiene. This compound acts as an anti-aphrodisiac, suppressing the attraction of other males to mated females . The chemical's ability to mask underlying substrates further contributes to its ecological significance by providing a chemical defense mechanism against cannibalistic larvae .

Reproductive Biology

Role in Fertility

The fatty acid elongase gene bond is essential for synthesizing nonacosadiene. Genetic studies have demonstrated that disruptions in bond expression lead to reduced pheromone production and decreased male fertility. For example, Drosophila males with silenced bond expression exhibited a significant drop in offspring production, highlighting the compound's role not only in sexual signaling but also in reproductive fitness .

Synthesis Pathway

Nonacosadiene is synthesized through complex biosynthetic pathways involving various enzymes. The elongation of fatty acids is a critical step in producing this hydrocarbon. Studies utilizing RNA interference (RNAi) techniques have elucidated the genetic mechanisms behind its synthesis, providing insights into how pheromones are produced at the molecular level .

Industrial Applications

Potential Uses in Biotechnology

Given its role as a pheromone, nonacosadiene has potential applications in pest management strategies. By synthesizing this compound or its analogs, researchers can develop attractants for traps targeting specific insect populations. This approach could lead to environmentally friendly pest control methods that reduce reliance on synthetic pesticides.

Cosmetic and Fragrance Industry

The unique scent profile of nonacosadiene may also find applications in the cosmetic and fragrance industries. Its natural origin and effectiveness as an attractant could make it a desirable ingredient in perfumes or personal care products aimed at enhancing allure.

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Chemical Ecology | Pheromone signaling | Enhances female attraction; acts as anti-aphrodisiac |

| Reproductive Biology | Fertility influence | Disruption of bond reduces fertility and pheromone levels |

| Industrial Applications | Pest management | Potential for developing eco-friendly attractants |

| Cosmetic Industry | Fragrance formulation | Natural attractant properties |

Case Studies

- Pheromone Analysis in Drosophila : A study using gas chromatography-mass spectrometry (GC-MS) identified significant differences in pheromone profiles between male and female flies, emphasizing the role of nonacosadiene in sexual selection .

- Genetic Disruption Studies : Research involving RNAi-mediated knockdown of the bond gene demonstrated that loss of nonacosadiene production correlates with reduced mating success and offspring viability, underscoring its importance in reproductive strategies .

- Ecological Impact Studies : Investigations into how nonacosadiene affects interspecific interactions among fruit flies revealed its potential role in shaping community dynamics through chemical signaling .

Análisis De Reacciones Químicas

Synthetic Routes

While biosynthesis occurs naturally, synthetic production involves:

Functionalization and Reactivity

Nonacosadiene’s conjugated diene system participates in:

Table 2: Chemical Modifications

Critical Observations :

-

Oxidative Degradation : Ozone exposure disrupts pheromone activity by cleaving double bonds .

-

Epoxide Stability : The epoxidized form shows reduced bioactivity compared to the native compound.

Genetic and Environmental Influences

-

Gene Knockouts : bond mutants lack Nonacosadiene, confirming elongase dependency .

-

Environmental Stress : Elevated temperatures reduce desaturase efficiency, altering the 7Z,11Z ratio .

-

Dietary Effects : Linoleic acid supplementation enhances precursor availability for elongation .

Table 3: Structural and Functional Comparisons

| Compound | Chain Length | Double Bonds | Role in D. melanogaster |

|---|---|---|---|

| 7,11-Heptacosadiene | C27 | 7Z,11Z | Egg protection |

| 7-Tricosene | C23 | 7Z | Male courtship inhibition |

| 7(Z),11(Z)-Pentacosadiene | C25 | 7Z,11Z | Anti-aphrodisiac |

Nonacosadiene’s C29 chain optimizes volatility and receptor binding, distinguishing it from shorter-chain analogues .

Research Advancements

Recent studies highlight:

-

Sensory Detection : ppk23 and ppk29 ion channels mediate Nonacosadiene perception in males .

-

Evolutionary Conservation : Homologous elongases in other Diptera suggest conserved biosynthesis pathways .

-

Behavioral Modulation : Synthetic Nonacosadiene restores courtship in pheromone-deficient mutants .

Propiedades

IUPAC Name |

(7Z,11Z)-nonacosa-7,11-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-29H2,1-2H3/b15-13-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUWRILZYFCPRI-ADYYPQGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.